![molecular formula C19H15N5OS B2862142 N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 335223-32-0](/img/structure/B2862142.png)
N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 5-amino-1-phenyl-1H-pyrazole derivatives . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a bicyclic heterocyclic compound, which is a member of the family of pyrazolopyridines .Chemical Reactions Analysis
The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . An analogous reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was a cascade process .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Pyrazolo[3,4-d]pyrimidines, the core structure of the compound , have been extensively studied for their biomedical applications . They have been synthesized in various forms, with different substituents at positions N1, C3, C4, C5, and C6 . The diversity of these substituents and the synthetic methods used for their synthesis have led to a wide range of biomedical applications .
Anticancer Activity
The compound and its derivatives have shown promising anticancer activity. For instance, pyrazolo[3,4-d]pyrimidin-4-ol, a derivative of the compound, has shown inhibitory activity against MCF-7 (breast adenocarcinoma) with IC50 values in a micromolar range . This suggests that these compounds could be further optimized as potential anticancer agents .
Free Radical Scavenging Activity
In addition to their anticancer activity, these compounds have also been evaluated for their free radical scavenging activity . This property is important in the context of oxidative stress, which is implicated in various diseases including cancer .
Inhibition of Key Enzymes
Pyrazolo[3,4-d]pyrimidine structures have been found to inhibit different key enzymes, which makes them potential candidates for developing target-specific cancer chemotherapeutics .
Similarity to Purine Bases
Due to their structural similarity to the purine bases adenine and guanine, pyrazolo[3,4-d]pyrimidines have attracted the interest of medicinal chemists . This similarity could potentially be exploited for the development of new therapeutic agents .
Antitumor Activity
The compound has shown marked antitumor activity against various cell lines, with IC50 values ranging from 5.00 to 32.52 μM . This suggests that the compound could be further investigated for its potential as an antitumor agent .
Wirkmechanismus
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit various protein kinases . These kinases play crucial roles in cell proliferation, differentiation, migration, metabolism, and apoptosis .
Mode of Action
Compounds with similar structures have been reported to inhibit protein kinases, thereby disrupting cell proliferation and inducing apoptosis .
Biochemical Pathways
Inhibition of protein kinases can affect multiple cellular pathways, including those involved in cell growth and apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Eigenschaften
IUPAC Name |
N-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCRYRMAZFGELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.